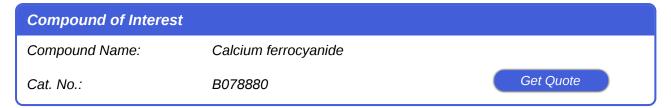


An In-depth Technical Guide to Calcium Ferrocyanide (CAS No. 13821-08-4)

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This technical guide provides a comprehensive overview of **calcium ferrocyanide** (Ca₂[Fe(CN)₆]), a coordination compound with significant applications across various scientific and industrial fields. Tailored for researchers, scientists, and professionals in drug development, this document details its chemical and physical properties, synthesis and purification methodologies, analytical protocols, and key applications.

Chemical and Physical Properties

Calcium ferrocyanide, also known as dicalcium hexacyanoferrate or yellow prussiate of lime, is the calcium salt of the ferrocyanide complex ion $[Fe(CN)_6]^{4-}$.[1][2] It is recognized for its low toxicity, a result of the strong chemical bond between the iron and cyanide groups which prevents the easy release of free cyanide ions.[1][2] However, cyanide ions may be formed slowly when the compound is irradiated with UV light.[2][3]

Table 1: General Properties of Calcium Ferrocyanide



Property	Value	Reference(s)
CAS Number	13821-08-4	[4][5]
Chemical Formula	C6Ca2FeN6	[1][2][4]
Molar Mass	292.109 g·mol⁻¹	[1][2]
Appearance	Yellow solid, crystals, or crystalline powder	[1][2][6]
Common Names	Dicalcium hexacyanoferrate, Yellow prussiate of lime	[1][2]

| E Number | E538 (Acidity Regulator) |[1][4][7] |

Table 2: Solubility Data

Temperature	Solubility in Water (g/100g of solution)	Reference(s)
24.9 °C	36.45	[8]

| 44.7 °C | 64.7 |[8] |

The compound is soluble in water but insoluble in ethanol.[9][10] It typically crystallizes as a hydrate, with analyses indicating the presence of 11 to 12 water molecules per formula unit.[8] [10]

Synthesis and Purification

The production of **calcium ferrocyanide** can be achieved through several methods, ranging from historical processes to modern industrial syntheses.

Industrial Synthesis: A primary industrial method involves the reaction of an iron(II) salt, such as ferrous chloride (FeCl₂), with hydrogen cyanide (HCN) in the presence of a calcium base like calcium hydroxide or calcium carbonate.[1][11] A patented two-step process provides a controlled workflow for high-yield production.[12] In this process, ferrous salt and calcium



carbonate are first reacted with a portion of the hydrogen cyanide at a low pH, followed by the addition of calcium hydroxide and the remaining hydrogen cyanide at a higher pH to complete the reaction.[12]

Another common industrial pathway is a metathesis or double displacement reaction, where a soluble alkali metal ferrocyanide (e.g., sodium ferrocyanide) is treated with a calcium salt to precipitate the less soluble **calcium ferrocyanide**.[11]

Caption: Industrial two-step synthesis of **calcium ferrocyanide**.

Purification Methods: Common purification techniques aim to remove unreacted precursors and byproducts.

- Recrystallization: The crude product can be recrystallized multiple times from deionized water.[1][8]
- Solvent Precipitation: A concentrated, air-free aqueous solution of **calcium ferrocyanide** is prepared. Absolute ethanol is then added, typically in the cold to prevent oxidation of the ferrocyanide complex.[1][8][11] The addition of ethanol reduces the solvent polarity, causing the ionic **calcium ferrocyanide** to precipitate, after which it can be collected by filtration.[11]

Caption: Purification of **calcium ferrocyanide** via solvent precipitation.

Analytical Methodologies & Experimental Protocols

A variety of methods are available for the identification and quantification of **calcium ferrocyanide**.

Experimental Protocol 1: Test for Ferrocyanide Ion This test relies on the formation of the intensely colored pigment, Prussian blue.

- Prepare a 1% aqueous solution of the sample.
- To 10 mL of the sample solution, add 1 mL of ferric chloride (FeCl₃) test solution.
- Positive Result: The formation of a dark blue precipitate (Prussian blue) confirms the
 presence of the ferrocyanide ion [Fe(CN)₆]⁴⁻.[10]

Foundational & Exploratory





Experimental Protocol 2: Test for Calcium Ion This protocol identifies the calcium cation through the formation of an insoluble salt.

- Prepare a solution of the sample in water.
- Add a few drops of ammonium oxalate ((NH₄)₂C₂O₄) solution.
- Positive Result: The formation of a white precipitate of calcium oxalate (CaC₂O₄) indicates the presence of Ca²⁺ ions. The precipitate can be subsequently solubilized by adding a mineral acid like 1M sulfuric acid.

Caption: Logical workflow for qualitative analysis of the sample.

Experimental Protocol 3: Titration with Ceric Sulfate This redox titration provides a reliable method for quantifying the ferrocyanide content.

- Accurately weigh approximately 3 g of the sample and transfer it to a 400-mL beaker.
- Dissolve the sample in 225 mL of water.
- Cautiously add about 25 mL of sulfuric acid test solution.
- Add 1 drop of orthophenanthroline indicator solution with stirring.
- Titrate with standardized 0.1 N ceric sulfate solution.
- Endpoint: The endpoint is reached when the color of the solution changes sharply from orange to pure yellow.[10] Each mL of 0.1 N ceric sulfate is equivalent to 50.83 mg of Ca₂Fe(CN)₆·12H₂O.[10]

Caption: Workflow for the quantitative assay by ceric sulfate titration.

- Infrared (IR) Spectroscopy: This technique is valuable for characterizing the vibrational modes of the cyanide ligands. The [Fe(CN)₆]⁴⁻ ion exhibits a characteristic triply degenerate T1u CN-stretch mode at approximately 2037 cm⁻¹ in aqueous solutions.[11]
- Cyclic Voltammetry (CV): As a premier electroanalytical technique, CV is used to study the redox behavior of the ferrocyanide/ferricyanide couple, providing insights into its



electrochemical properties.[11]

Applications

Calcium ferrocyanide's unique properties lend it to a wide array of uses in various sectors.

Table 3: Summary of Calcium Ferrocyanide Applications



Industry/Field	Application	Description	Reference(s)
Food & Beverage	Anti-caking Agent (E538)	Prevents clumping in table salt and road salt by repelling water or absorbing moisture.	[1][7]
	Purification Agent	Removes metallic impurities, particularly iron, from citric acid, tartaric acid, and wine.	[1][7][13]
Industrial Chemistry	Pigment Production	Serves as a key precursor in the manufacturing of Prussian blue pigment.	[1][4]
	Stabilizer	Used as a stabilizer for the coating on welding rods.	[1][7]
Petroleum	Purification	Removes mercaptans and trace metal ions from petroleum products.	[1][13]
Agriculture	Fertilizer	Employed as a fertilizer for plants.	[1][7]
Photography	Processing	Used in fixing, toning, and bleaching processes.	[1]
Mining	Ore Separation	Aids in the separation of copper from molybdenum ores.	[1][13]



Industry/Field	Application	Description	Reference(s)
Pharmaceutical	Anti-caking Agent	Potential use as an anti-caking agent in pharmaceutical products.	[1]

| | Radiocesium Decorporation | A related compound, calcium potassium ferrocyanide, is explored for removing radioactive cesium from the body. |[14] |

Safety and Toxicology

Due to the stability of the ferrocyanide complex, **calcium ferrocyanide** is considered to have low toxicity.[2] The kidneys are considered the primary target organ for ferrocyanide toxicity.[1] [4] In the European Union, it is an approved food additive (E538), but its use is restricted to salt and salt substitutes at a maximum level of 20 mg/kg, calculated as anhydrous potassium ferrocyanide.[1][4]

Table 4: GHS Hazard Information

Code	Statement
H302	Harmful if swallowed
H312	Harmful in contact with skin
H315	Causes skin irritation
H319	Causes serious eye irritation
H332	Harmful if inhaled
H335	May cause respiratory irritation

Reference:[4]



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